2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid
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Overview
Description
2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid is a chemical compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol . It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of 3-methyl-2,4-dioxoimidazolidine with chloroacetic acid under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization to obtain a high-purity compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid can be compared with other similar compounds, such as:
Imidazolidinone derivatives: These compounds share the imidazolidinone ring structure and exhibit similar chemical properties and reactivity.
Acetic acid derivatives: Compounds with acetic acid functional groups may have similar reactivity in substitution and oxidation reactions.
The uniqueness of this compound lies in its specific combination of the imidazolidinone ring and acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-methyl-2,4-dioxoimidazolidin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-7-4(9)2-8(6(7)12)3-5(10)11/h2-3H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORNPNOFKCUJOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64942-72-9 |
Source
|
Record name | 2-(3-methyl-2,4-dioxoimidazolidin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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